1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole
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Overview
Description
1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole is a heterocyclic compound that contains a tetrazole ring Tetrazoles are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions. The reaction typically requires a catalyst and is often carried out in a solvent such as acetonitrile or nitrobenzene .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave reactors to enhance reaction rates and yields. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole involves its interaction with molecular targets and pathways within biological systems. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound with similar reactivity.
5-Substituted Tetrazoles: These compounds have different substituents at the 5-position, affecting their chemical properties and applications.
Uniqueness
1,5-Dimethyl-1-oxo-1H-1,2,3,4lambda~5~-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial .
Properties
CAS No. |
90040-45-2 |
---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
1,5-dimethyl-1-oxidotetrazol-1-ium |
InChI |
InChI=1S/C3H6N4O/c1-3-4-5-6-7(3,2)8/h1-2H3 |
InChI Key |
LOFDLTXDOYIBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=N[N+]1(C)[O-] |
Origin of Product |
United States |
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